N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide
Description
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-8-5-6-11-10(12-17(2,13)14)9(8)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SGOOYYYKYPDJCE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its application, but it generally acts by binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds such as:
- N-(3-cyclopropoxy-2-(methylthio)pyridin-4-YL)methanesulfonamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
